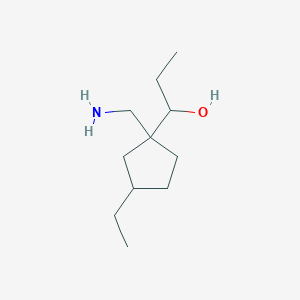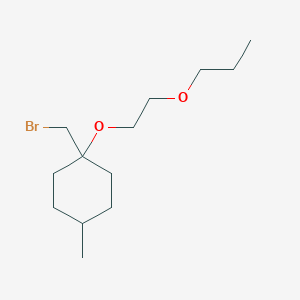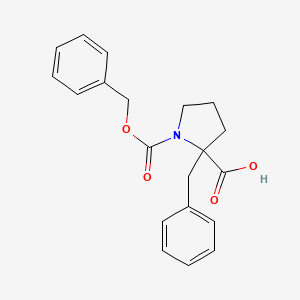
2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as N-Benzyloxycarbonyl-L-proline, is a derivative of proline, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a benzyl group attached to the carboxyl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group. One common method involves dissolving L-proline in a sodium hydroxide solution and cooling the mixture to ice-water temperature. Benzyloxycarbonyl chloride (Cbz-Cl) is then added portionwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature, and the product is extracted using ethyl acetate. The extract is dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of protection, extraction, and purification, but with optimized reaction conditions and equipment to ensure efficiency and yield.
化学反応の分析
Types of Reactions
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation is often employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
科学的研究の応用
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors, particularly prolidase inhibitors, which have implications in various biological processes.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as a prolidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes, including collagen metabolism and cell growth .
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A closely related compound with similar protective groups and applications.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with different functional groups and biological activities.
Uniqueness
2-Benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis and as an enzyme inhibitor. Its structural features allow for selective interactions with biological targets, making it valuable in both research and industrial applications.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c22-18(23)20(14-16-8-3-1-4-9-16)12-7-13-21(20)19(24)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23) |
InChIキー |
KKJUUPMMYNTPRT-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
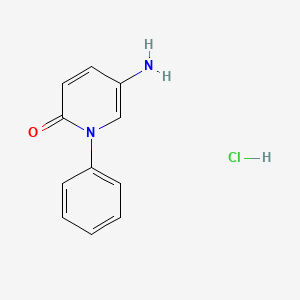
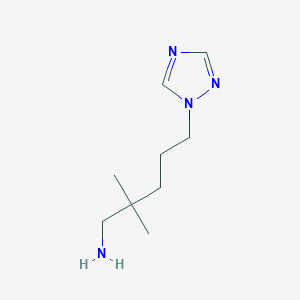
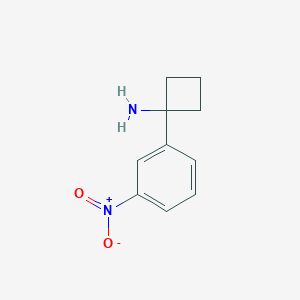

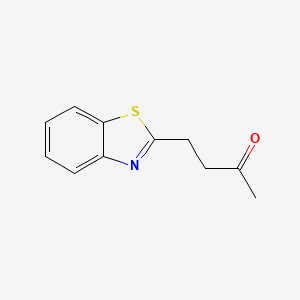

![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)

